molecular formula C12H17Cl2N B13249576 [(2,3-Dichlorophenyl)methyl](3-methylbutan-2-yl)amine

[(2,3-Dichlorophenyl)methyl](3-methylbutan-2-yl)amine

Cat. No.: B13249576
M. Wt: 246.17 g/mol
InChI Key: WQFPNHFLHKBJRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dichlorophenyl)methylamine is an organic compound with the molecular formula C12H17Cl2N It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 3 positions, and the amine group is attached to a 3-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorophenyl)methylamine typically involves the reaction of 2,3-dichlorobenzyl chloride with 3-methylbutan-2-amine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (2,3-Dichlorophenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dichlorophenyl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.

    Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylmethylamines.

Scientific Research Applications

(2,3-Dichlorophenyl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2,3-Dichlorophenyl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with biological systems.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Dichlorophenyl)methylamine
  • (3,4-Dichlorophenyl)methylamine
  • (2,5-Dichlorophenyl)methylamine

Uniqueness

(2,3-Dichlorophenyl)methylamine is unique due to the specific positioning of the chlorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers and other similar compounds.

Properties

Molecular Formula

C12H17Cl2N

Molecular Weight

246.17 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-3-methylbutan-2-amine

InChI

InChI=1S/C12H17Cl2N/c1-8(2)9(3)15-7-10-5-4-6-11(13)12(10)14/h4-6,8-9,15H,7H2,1-3H3

InChI Key

WQFPNHFLHKBJRC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)NCC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.